molecular formula C25H24Cl2N2O B10980887 2-(2,6-Dichlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone

2-(2,6-Dichlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone

Cat. No.: B10980887
M. Wt: 439.4 g/mol
InChI Key: PASLLAQFCGIHKW-UHFFFAOYSA-N
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Description

1-(4-BENZHYDRYLPIPERAZINO)-2-(2,6-DICHLOROPHENYL)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a dichlorophenyl ethanone moiety. Compounds of this nature are often studied for their potential pharmacological properties and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BENZHYDRYLPIPERAZINO)-2-(2,6-DICHLOROPHENYL)-1-ETHANONE typically involves multiple steps:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Substitution with Benzhydryl Group: The piperazine ring is then substituted with a benzhydryl group using a suitable benzhydryl halide under basic conditions.

    Attachment of Dichlorophenyl Ethanone Moiety: The final step involves the reaction of the substituted piperazine with 2,6-dichlorobenzoyl chloride in the presence of a base to form the ethanone derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-BENZHYDRYLPIPERAZINO)-2-(2,6-DICHLOROPHENYL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.

    Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-BENZHYDRYLPIPERAZINO)-2-(2,6-DICHLOROPHENYL)-1-ETHANONE would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BENZHYDRYLPIPERAZINO)-2-(2,4-DICHLOROPHENYL)-1-ETHANONE: Similar structure with different substitution pattern on the phenyl ring.

    1-(4-BENZHYDRYLPIPERAZINO)-2-(2,6-DIFLUOROPHENYL)-1-ETHANONE: Fluorine atoms instead of chlorine.

    1-(4-BENZHYDRYLPIPERAZINO)-2-(2,6-DIMETHOXYPHENYL)-1-ETHANONE: Methoxy groups instead of chlorine.

Uniqueness

The uniqueness of 1-(4-BENZHYDRYLPIPERAZINO)-2-(2,6-DICHLOROPHENYL)-1-ETHANONE lies in its specific substitution pattern and the resulting chemical and biological properties. These differences can lead to variations in reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C25H24Cl2N2O

Molecular Weight

439.4 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(2,6-dichlorophenyl)ethanone

InChI

InChI=1S/C25H24Cl2N2O/c26-22-12-7-13-23(27)21(22)18-24(30)28-14-16-29(17-15-28)25(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,25H,14-18H2

InChI Key

PASLLAQFCGIHKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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